2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol
Description
2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with amino, nitro, and fluorophenyl groups
Properties
IUPAC Name |
2-[[4-amino-6-(3-fluoroanilino)-5-nitropyrimidin-2-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN6O3/c13-7-2-1-3-8(6-7)16-11-9(19(21)22)10(14)17-12(18-11)15-4-5-20/h1-3,6,20H,4-5H2,(H4,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQAUEGZPOLTGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol typically involves multi-step organic reactions
Pyrimidine Core Formation: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Amination: The amino groups are introduced via nucleophilic substitution reactions, often using ammonia or primary amines.
Fluorophenyl Substitution: The fluorophenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Pyrimidine Ring Functionalization
Nitration of Pyrimidine
The pyrimidine core is nitrated to introduce the nitro group at the 5-position. This step is critical for directing subsequent substitutions. Nitration often employs nitrating agents like HNO₃ under controlled conditions (e.g., acidic or basic environments).
Amine Group Substitutions
After nitration, amino groups are introduced at the 4- and 6-positions:
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The 4-amino group is typically formed via nucleophilic substitution or direct amination.
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The 6-((3-fluorophenyl)amino) group involves coupling reactions, such as reductive amination or amide bond formation, to attach the 3-fluorophenyl moiety .
Ethanolamine Moiety Formation
The ethanolamine group is introduced via nucleophilic substitution or amine coupling to the pyrimidine ring. This step ensures the compound’s solubility and potential biological interactions. Similar approaches are observed in the synthesis of related amino alcohols, including epoxide aminolysis methods .
Functional Group Formation Methods
| Functional Group | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| Nitro Group (5-position) | Nitration | HNO₃, H₂SO₄ | Acidic conditions, controlled temp. |
| 4-Amino Group | Nucleophilic substitution | Ammonia, NH₃ derivatives | Basic or neutral conditions |
| 6-((3-fluorophenyl)amino) | Reductive amination | 3-Fluoroaniline, reducing agents | H₂ catalysts (e.g., H₂, Pd/C) |
| Ethanolamine | Amine coupling | Ethanolamine, coupling agents | Room temperature or reflux |
Reaction Conditions and Reagents
The choice of reagents and reaction conditions is optimized for selectivity and yield:
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Nitration : Conducted in acidic media (e.g., H₂SO₄) to activate the pyrimidine ring.
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Amination : Reductive amination for the 3-fluorophenyl group ensures regioselectivity.
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Ethanolamine Formation : Solvents like ethanol or DMF are used to facilitate coupling reactions .
Research Findings and Implications
Scientific Research Applications
Pharmaceutical Intermediate
The compound serves as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors. Its unique structure allows for modifications that can enhance drug efficacy. Research has indicated its potential use in developing inhibitors for various biological targets, including kinases and other enzymes involved in disease pathways.
Anticancer Activity
Recent studies have evaluated the anticancer properties of 2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol. In vitro assays have shown that it exhibits significant cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent. For instance, it was tested against human tumor cell lines and demonstrated a mean growth inhibition rate of over 50% in certain cases .
Cellular Mechanisms
The compound has been utilized to explore its effects on cellular processes, including apoptosis and cell cycle regulation. Studies have shown that it can modulate signaling pathways involved in cell survival and proliferation, suggesting its role as a therapeutic agent in cancer treatment.
Chemical Biology
In chemical biology, this compound is used to investigate interactions between small molecules and biological macromolecules. Its ability to bind to specific proteins allows researchers to study the structural dynamics of these interactions, which is crucial for drug design.
Agrochemicals
The compound's unique chemical properties make it a candidate for developing agrochemicals. Its ability to interact with biological systems can be exploited to create effective herbicides or pesticides that target specific pathways in pests without affecting non-target organisms.
Case Study 1: Anticancer Efficacy
In a study conducted by the National Cancer Institute, this compound was evaluated for its anticancer activity across multiple cell lines. The results indicated that the compound exhibited significant growth inhibition rates, particularly against breast and lung cancer cell lines, highlighting its potential as a lead compound for further development .
Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism of action of this compound in inducing apoptosis in cancer cells. It was found to activate caspase pathways, leading to programmed cell death, which is a critical mechanism for cancer therapy .
Mechanism of Action
The mechanism by which 2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting downstream signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-((4-Amino-6-((3-chlorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol: Similar structure but with a chlorine atom instead of fluorine.
2-((4-Amino-6-((3-bromophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol: Contains a bromine atom instead of fluorine.
2-((4-Amino-6-((3-methylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol: Features a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its binding affinity and specificity for certain biological targets compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a pyrimidine core substituted with amino groups and a fluorophenyl moiety. This unique arrangement is believed to influence its biological activity significantly.
Research indicates that compounds similar to this compound may act as inhibitors of various enzymes involved in cancer progression and cell signaling pathways. Specifically, they have been studied for their effects on:
- Lysine Demethylases (LSDs) : These enzymes are implicated in the regulation of gene expression and cancer stem cell (CSC) maintenance. Inhibition of LSDs can lead to reduced viability and proliferation of CSCs .
- Protein Kinase C Theta (PKC-Θ) : This kinase is overexpressed in certain cancers and plays a role in cell survival and proliferation. Inhibitors targeting PKC-Θ have shown promise in enhancing the efficacy of existing chemotherapeutic agents .
Table 1: Summary of Biological Activities
| Activity | IC50 Value (nM) | Target |
|---|---|---|
| Inhibition of LSD1 | <10 | Lysine Demethylase |
| Inhibition of PKC-Θ | <50 | Protein Kinase C Theta |
| Antiproliferative Activity | Variable | Cancer Stem Cells |
Structure-Activity Relationship (SAR)
The biological activity of the compound has been linked to specific structural features:
- Amino Group Substitutions : Variations in the amino group positions can significantly alter potency against targeted enzymes.
- Fluorophenyl Moiety : The presence of fluorine enhances lipophilicity, improving membrane permeability and bioavailability.
- Nitro Group : The nitro substitution is crucial for maintaining the compound's interaction with biological targets.
Table 2: SAR Analysis
| Substituent | Effect on Activity |
|---|---|
| 3-Fluorophenyl | Increased potency against PKC-Θ |
| Nitro Group | Essential for enzyme inhibition |
| Amino Group Position | Critical for binding affinity |
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Cancer Models : In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines, particularly those overexpressing PKC-Θ and LSDs .
- Combination Therapies : Research has shown that when used in conjunction with traditional chemotherapeutics, this compound enhances overall treatment efficacy, suggesting its potential as an adjuvant therapy .
- Animal Studies : Animal models have indicated promising results in reducing tumor size when administered alongside established cancer treatments, supporting further investigation into its clinical applicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
